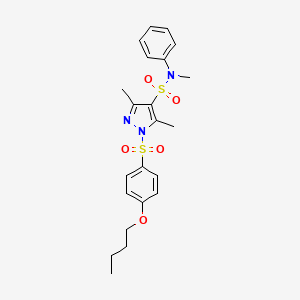

1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonyl functional group attached to an amine group. They have a wide range of applications, including in the manufacture of dyes and detergents, and as drugs with antibacterial properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonyl group attached to a butoxybenzene group. The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group could undergo reactions typical of sulfonyl chlorides, such as substitution reactions with amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

A study by Chen et al. (2021) highlighted the design and synthesis of sulfonamide compounds optimized from sulfaphenazole for treating Mycobacterium tuberculosis. The research identified compounds with promising antimycobacterial activity and low cytotoxicity, suggesting potential in tuberculosis treatment regimens. Compound 10d, in particular, showed good activity with minimal risk of drug-drug interactions due to low inhibition of CYP 2C9 (Chen et al., 2021).

Anticancer and Radiosensitizing Effects

Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives to investigate their in-vitro anticancer activity. These compounds, particularly 4a, 4b, 5a, 6a, 6b, 8, 9, 11, 13, 18, and 19, exhibited higher anticancer activity against human tumor liver cell lines (HEPG-2) than doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM. Moreover, several compounds showed potential as radiosensitizers, enhancing the cell-killing effect of γ-radiation (Ghorab et al., 2015).

Enzyme Inhibition for Disease Treatment

Research by Sapegin et al. (2018) introduced a novel class of [1,4]oxazepine-based primary sulfonamides as inhibitors of human carbonic anhydrases, which are relevant for treating conditions like glaucoma and epilepsy. The study demonstrated strong inhibition of therapeutically relevant carbonic anhydrases, showcasing the dual role of the primary sulfonamide functionality in enzyme inhibition (Sapegin et al., 2018).

Antimicrobial Agents

A series of sulfonamides synthesized from 4-hydrazinylbenzenesulfonamide were evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains. Compounds exhibited significant inhibition, with compound 2b showing notable antifungal activity against A. niger. This research underscores the potential of sulfonamide derivatives as antimicrobial agents, with implications for developing new treatments for infectious diseases (Thach et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-butoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S2/c1-5-6-16-30-20-12-14-21(15-13-20)31(26,27)25-18(3)22(17(2)23-25)32(28,29)24(4)19-10-8-7-9-11-19/h7-15H,5-6,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUADCTIEELZCEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B2736671.png)

![4-[3-(4-ethylpiperazin-1-yl)propylamino]-1H-quinazoline-2-thione](/img/structure/B2736672.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2736673.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-diethoxybenzamide](/img/structure/B2736675.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2736678.png)

![N-[2-Amino-4-(trifluoromethyl)phenyl]-2-(diethylamino)acetamide](/img/structure/B2736681.png)

![Butyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2736688.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2736693.png)